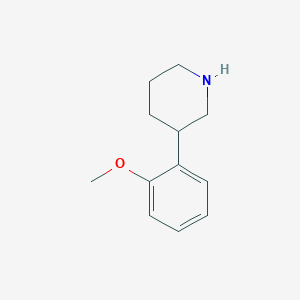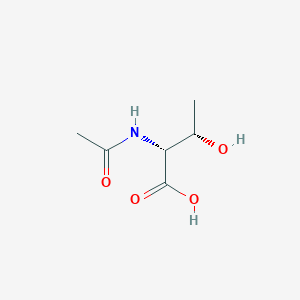
4-(4-氟苯基)恶唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-phenyl)-oxazol-2-ylamine is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 4-position of the oxazole ring enhances its chemical properties and potential biological activities .
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
Target of Action
The primary target of 4-(4-Fluorophenyl)oxazol-2-amine is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
The compound inhibits the activities of FLT3 and mutated FLT3 in a cell-free kinase assay . This inhibition likely results from the compound’s interaction with the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the protein’s substrate and thus blocking the signal transduction pathway .
Biochemical Pathways
The inhibition of FLT3 affects the downstream signal transduction pathways that are critical for the survival and proliferation of certain types of cells . This can lead to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight (17816 g/mol ) and its structure suggest that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol and a balanced hydrophilic-lipophilic profile are generally well-absorbed .
Result of Action
The inhibition of FLT3 by 4-(4-Fluorophenyl)oxazol-2-amine can lead to the suppression of cell proliferation and the induction of apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive FLT3 signaling, such as acute myeloid leukemia (AML) .
生化分析
Biochemical Properties
4-(4-Fluorophenyl)oxazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the notable interactions is with FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . The compound acts as an inhibitor of FLT3, particularly in its mutated form, which is commonly found in acute myeloid leukemia (AML) cells . By inhibiting FLT3, 4-(4-Fluorophenyl)oxazol-2-amine can reduce the proliferation of cancer cells and induce apoptosis.
Cellular Effects
The effects of 4-(4-Fluorophenyl)oxazol-2-amine on various cell types and cellular processes are profound. In AML cells, the compound inhibits the activity of FLT3, leading to decreased cell proliferation and increased apoptosis . Additionally, 4-(4-Fluorophenyl)oxazol-2-amine has been shown to suppress the expression of DNA damage repair genes, further enhancing its anti-leukemic activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.
Molecular Mechanism
At the molecular level, 4-(4-Fluorophenyl)oxazol-2-amine exerts its effects through several mechanisms. It binds to the FLT3 receptor, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound’s ability to suppress DNA damage repair genes suggests that it may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluorophenyl)oxazol-2-amine have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that 4-(4-Fluorophenyl)oxazol-2-amine can maintain its anti-leukemic activity over extended periods, making it a promising candidate for sustained cancer therapy .
Dosage Effects in Animal Models
The effects of 4-(4-Fluorophenyl)oxazol-2-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FLT3 activity and reduces cancer cell proliferation without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(4-Fluorophenyl)oxazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for developing effective dosing regimens and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 4-(4-Fluorophenyl)oxazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and efficacy . Studies have shown that 4-(4-Fluorophenyl)oxazol-2-amine can effectively reach target cells and tissues, making it a viable candidate for therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(4-Fluorophenyl)oxazol-2-amine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows 4-(4-Fluorophenyl)oxazol-2-amine to interact with its target biomolecules effectively, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-oxazol-2-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Fluoro-phenyl)-oxazol-2-ylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
化学反应分析
Types of Reactions
4-(4-Fluoro-phenyl)-oxazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
相似化合物的比较
4-(4-Fluoro-phenyl)-oxazol-2-ylamine can be compared with other oxazole derivatives, such as:
4-(4-Methylphenyl)oxazol-2-amine: Similar structure but with a methyl group instead of a fluorine atom.
4-(4-Chlorophenyl)oxazol-2-amine: Contains a chlorine atom, which can alter its chemical and biological properties.
4-(4-Bromophenyl)oxazol-2-amine: The presence of a bromine atom can enhance its reactivity in certain chemical reactions.
属性
IUPAC Name |
4-(4-fluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTIKVAJAUKENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)










